H-Lys-Ala-pNA 2HCl

説明

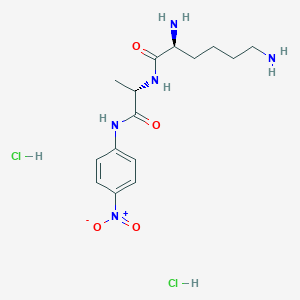

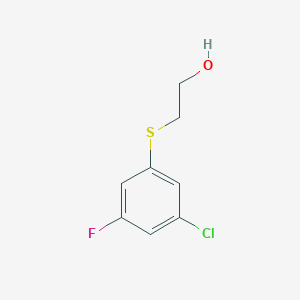

“H-Lys-Ala-pNA 2HCl” is a chromogenic substrate for dipeptidyl aminopeptidase II (DPPII), and it can also be cleaved by a dipeptidyl peptidase V . It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .

Synthesis Analysis

The synthesis of “H-Lys-Ala-pNA 2HCl” involves complex biochemical processes. For instance, the proline-specific X-prolyl dipeptidyl aminopeptidase (PepX; EC 3.4.14.11) and the general aminopeptidase N (PepN; EC 3.4.11.2) from Lactobacillus helveticus ATCC 12046 were produced recombinantly in E. coli BL21 (DE3) via bioreactor cultivation .Molecular Structure Analysis

The molecular structure of “H-Lys-Ala-pNA 2HCl” is complex and specific. It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .Chemical Reactions Analysis

“H-Lys-Ala-pNA 2HCl” reacts with proteolytic enzymes under the formation of color or fluorescence which can be followed spectrophotometrically and the intensity of which is proportional to the proteolytic activity of the enzyme .Physical And Chemical Properties Analysis

“H-Lys-Ala-pNA 2HCl” is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl . It is stable under normal temperatures and pressures .科学的研究の応用

1. Structural Analysis in Peptide Nucleic Acids

The crystal structure of a PNA (peptide nucleic acid) oligomer, which includes H-Lys-HalG-AlaG-HalC-AlaG-HalC-AlaC-Lys-NH(2), reveals a tetrameric cage structure with Watson-Crick C-G base pairing. This structure, stabilized by hydrogen bonds, demonstrates the potential of H-Lys-Ala-pNA 2HCl in understanding the molecular architecture of PNAs and their interactions (Cuesta-Seijo et al., 2012).

2. Role in Evaluating Enantiomeric Purity

In the study of chiral peptide nucleic acid (PNA) monomers, including Ala, Phe, and Lys, H-Lys-Ala-pNA 2HCl is significant in assessing enantiomeric purity. It provides insights into the impact of synthetic parameters on epimerization, crucial for understanding PNA synthesis and stability (Tedeschi et al., 2002).

3. Studying Stability in Biological Systems

Research on the stability of PNAs like H-Lys-Ala-pNA 2HCl in various biological environments, such as human serum, showcases their resilience and potential for drug development. Their stability under conditions that degrade control peptides highlights their robustness for medical applications (Demidov et al., 1994).

4. Interaction Studies with Proteins

H-Lys-Ala-pNA 2HCl plays a role in the interaction studies between PNAs and proteins. Modifications in PNA, like the addition of amino acids, can influence these interactions, crucial for developing biological probes and understanding protein-PNA dynamics (Wang et al., 2018).

5. Understanding Nucleic Acid Analogs

H-Lys-Ala-pNA 2HCl contributes to the broader understanding of nucleic acid analogs and mimics, such as PNAs. These studies help in elucidating their duplex and triplex formation capabilities and their applications in DNA and RNA recognition for therapeutic and diagnostic purposes (Karkare & Bhatnagar, 2006).

6. Aminoacylation Studies in tRNA Synthesis

Investigations into the aminoacylation of tRNA, involving enzymes like lysyl-tRNA synthetase and their interactions with amino acids including Lys and Ala, are essential for understanding protein synthesis. H-Lys-Ala-pNA 2HCl provides a model for studying these crucial biochemical processes (Jakubowski, 1999).

将来の方向性

The future directions of “H-Lys-Ala-pNA 2HCl” research could involve its potential use in medical and biotechnological applications due to its ability to bind with high sequence specificity to a chosen target in a gene sequence . It could also be used as a target for antithrombotic drug development or as part of quality control of pharmaceutical preparations .

特性

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4.2ClH/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24;;/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHSTGSQZCXPK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys-Ala-pNA 2HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)

![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)

![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)

![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)

![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)